molecular formula C12H15NO5 B152181 Cbz-D-Homoserine CAS No. 41088-85-1

Cbz-D-Homoserine

Cat. No.: B152181
CAS No.: 41088-85-1
M. Wt: 253.25 g/mol
InChI Key: UBXPAGGJJMSWLC-SNVBAGLBSA-N
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Mechanism of Action

Biochemical Pathways

Homoserine is an intermediate in the biosynthesis of cystathionine, threonine, and methionine

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 0.58 to 1.57 . These properties could potentially impact the bioavailability of Cbz-D-Homoserine.

Action Environment

It’s recommended to store the compound in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-D-Homoserine can be synthesized from D-homoserine and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-homoserine with benzyl chloroformate under basic conditions, resulting in the formation of carbobenzoxyhomoserine.

Industrial Production Methods

While specific industrial production methods for carbobenzoxyhomoserine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Homoserine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Cbz-D-Homoserine has several scientific research applications, including:

Comparison with Similar Compounds

Cbz-D-Homoserine can be compared with other similar compounds such as:

The uniqueness of carbobenzoxyhomoserine lies in its specific reactivity and stability, making it a valuable compound in organic synthesis.

Biological Activity

Cbz-D-Homoserine, a derivative of homoserine, has garnered attention for its potential biological activities, particularly in the context of microbial interactions and therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzoxy (Cbz) group attached to the D-homoserine backbone. This modification enhances its stability and bioactivity compared to unmodified homoserine.

The biological activity of this compound can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : this compound has been shown to interfere with quorum sensing (QS) in various bacterial species. For instance, it competes with natural acyl-homoserine lactones (AHLs) for binding to QS receptors, thereby modulating virulence traits in pathogens like Pseudomonas aeruginosa .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in microbial metabolism. For example, it has been studied as an inhibitor of O-acetyl-L-homoserine sulfhydrylase in Candida albicans, which is crucial for methionine biosynthesis .
  • Antifungal Activity : The compound exhibits antifungal properties by targeting enzymes essential for fungal growth. The inhibition of Met15p in C. albicans leads to reduced viability under methionine-limiting conditions, highlighting its potential as an antifungal agent .

Table 1: Summary of Biological Activities of this compound

Activity TypeOrganism/TargetMechanismReference
Quorum Sensing InhibitionPseudomonas aeruginosaCompetes with AHLs
Enzyme InhibitionCandida albicansInhibits O-acetyl-L-homoserine sulfhydrylase
Antifungal ActivityCandida albicansDisrupts methionine biosynthesis

Case Study: Inhibition of Quorum Sensing in Pseudomonas aeruginosa

A study demonstrated that this compound significantly reduced the production of virulence factors in P. aeruginosa. Using a LasR-based bioreporter assay, researchers quantified the decrease in QS-controlled light activity and other virulence traits such as protease activity and pyocyanin production . This suggests that this compound could be developed as a QS inhibitor for therapeutic applications.

Case Study: Antifungal Properties Against Candida albicans

In another investigation, this compound's effectiveness as an antifungal agent was evaluated by measuring its impact on Met15p activity. The compound was found to inhibit this enzyme, leading to decreased growth rates in fungal cultures lacking sufficient methionine. The study highlighted the potential for using this compound in combination therapies to enhance antifungal efficacy .

Properties

IUPAC Name

(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXPAGGJJMSWLC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194046
Record name Carbobenzoxyhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41088-85-1
Record name Carbobenzoxyhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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